

# An In-depth Technical Guide to 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Cat. No.:	B1344794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Iodo-5-(trifluoromethyl)benzyl alcohol**. This compound is of interest to researchers in medicinal chemistry and materials science as a versatile building block in the synthesis of more complex molecules.

## Molecular Structure and Identifiers

**2-Iodo-5-(trifluoromethyl)benzyl alcohol** is a substituted aromatic compound. Its structure is characterized by a benzene ring substituted with an iodine atom, a trifluoromethyl group, and a hydroxymethyl group.

Identifier	Value
CAS Number	702641-05-2
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> IO
Molecular Weight	302.03 g/mol
InChI	InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2
InChIKey	YSHVUTKATXCKBP-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=C(C=C1)CO)C(F)(F)F

```
digraph "2-IODO-5-(TRIFLUOROMETHYL)BENZYL_ALCOHOL" {
graph [layout=neato, fontname="Helvetica", fontsize=10, bgcolor="#FFFFFF"];
node [fontname="Helvetica", fontsize=10, shape=plaintext];
edge [fontname="Helvetica", fontsize=10, color="#202124"];
```

```
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
```

```
C6 [label="C"];
C7 [label="C", pos="2.5,0!"];
C8 [label="C", pos="-1.2, -0.7!"];
I [label="I", pos="-2.3, -1.4!", fontcolor="#EA4335"];
F1 [label="F", pos="3.2, 0.7!", fontcolor="#34A853"];
F2 [label="F", pos="3.2, -0.7!", fontcolor="#34A853"];
F3 [label="F", pos="2.8, 0!", fontcolor="#34A853"];
O [label="O", pos="-1.2, 1.1!", fontcolor="#EA4335"];
H1 [label="H", pos="-1.5, 1.6!"];

// Benzene ring with explicit positions
C1 [pos="0,0!"];
C2 [pos="0,1.4!"];
C3 [pos="-1.2,2.1!"];
C4 [pos="-2.4,1.4!"];
C5 [pos="-2.4,0!"];
C6 [pos="-1.2,-0.7!"];

// Substituents
C7 [pos="1.4, -0.7!"];
C8 [pos="-1.2, 0.7!"];
O [pos="-1.2, 2.1!"];
I [pos="-3.8, -0.7!"];
F1 [pos="2.1, -1.8!"];
F2 [pos="2.8, -0.3!"];
F3 [pos="1.0, -1.8!"];

// Adjusting C8 and O for hydroxymethyl group
C8_hydroxymethyl [label="C", pos="-1.2, 2.1!"];
O_hydroxymethyl [label="O", pos="-1.2, 3.5!"];
H_hydroxymethyl [label="H", pos="-0.5, 3.8!"];

// Edges for the benzene ring
edge [style=solid];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
```

```
// Edges for substituents
C1 -- C7;
C6 -- I;
C3 -- C8_hydroxymethyl;
C8_hydroxymethyl -- O_hydroxymethyl;
O_hydroxymethyl -- H_hydroxymethyl;

C7 -- F1;
C7 -- F2;
C7 -- F3;

// Double bonds in the ring
edge [style=double];
C1 -- C2;
C3 -- C4;
C5 -- C6;

// Reset edge style for single bonds to substituents
edge [style=solid];
C1 -- C7;
C6 -- I;
C3 -- C8_hydroxymethyl;

// Node for the chemical name
label_node [label="2-Iodo-5-(trifluoromethyl)benzyl alcohol", pos="0, -3!", fontcolor="#202124"];
}
```

Caption: 2D structure of **2-Iodo-5-(trifluoromethyl)benzyl alcohol**.

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **2-Iodo-5-(trifluoromethyl)benzyl alcohol** is not readily available in published literature. However, based on the properties of structurally similar compounds, the following can be inferred:

Property	Predicted Value/Information
Appearance	Likely a solid at room temperature.
Melting Point	Data not available.
Boiling Point	Data not available.
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

## Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **2-Iodo-5-(trifluoromethyl)benzyl alcohol**. While full datasets are not publicly available, representative data can be found through commercial suppliers.[\[1\]](#)

### 3.1. $^1\text{H}$ NMR Spectroscopy

A  $^1\text{H}$  NMR spectrum is available from commercial suppliers.[\[1\]](#) The expected signals would include:

- A singlet for the benzylic protons (-CH<sub>2</sub>OH).
- A multiplet pattern for the aromatic protons.
- A broad singlet for the hydroxyl proton, which is exchangeable with D<sub>2</sub>O.

### 3.2. $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum would show distinct signals for each carbon atom in the molecule, including:

- A signal for the benzylic carbon.
- Signals for the aromatic carbons, with those bonded to iodine and the trifluoromethyl group showing characteristic chemical shifts.
- A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

### 3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

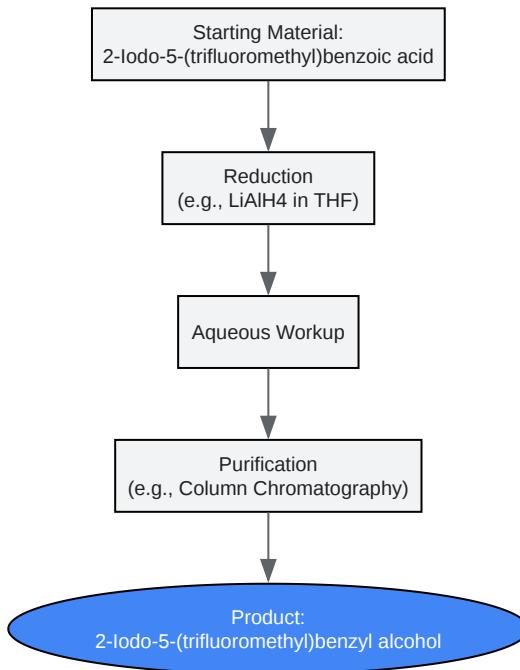
- O-H stretching of the alcohol group (broad band around 3300 cm<sup>-1</sup>).
- C-H stretching of the aromatic and benzylic groups.
- C-F stretching of the trifluoromethyl group.
- C-I stretching.

### 3.4. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and other fragments.

## Synthesis

A detailed, peer-reviewed synthesis protocol for **2-Iodo-5-(trifluoromethyl)benzyl alcohol** is not readily available. However, a plausible synthetic route would involve the reduction of the corresponding benzoic acid or aldehyde. A general workflow for such a synthesis is outlined below.



[Click to download full resolution via product page](#)

Caption: A general synthetic workflow for the preparation of the target molecule.

### 4.1. Experimental Protocol: A Representative Synthesis

The following is a representative, general protocol for the reduction of a substituted benzoic acid to a benzyl alcohol. Note: This is a hypothetical procedure and must be adapted and optimized for the specific synthesis of **2-Iodo-5-(trifluoromethyl)benzyl alcohol**.

- Reaction Setup: To a stirred solution of 2-iodo-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride in THF).
- Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature.
- Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure **2-Iodo-5-(trifluoromethyl)benzyl alcohol**.

## Applications in Research and Drug Development

Substituted benzyl alcohols are valuable intermediates in organic synthesis. **2-Iodo-5-(trifluoromethyl)benzyl alcohol**, with its multiple functional groups, can serve as a versatile building block for the synthesis of a variety of more complex molecules. The presence of the iodine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), while the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity to the final products. These characteristics make it a potentially useful intermediate in the development of new pharmaceutical agents and functional materials.

## Safety and Handling

Detailed safety information for **2-Iodo-5-(trifluoromethyl)benzyl alcohol** is not widely available. However, based on the known hazards of similar compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) provided by the supplier.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Iodo-5-(trifluoromethyl)benzyl alcohol(702641-05-2) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344794#2-iodo-5-trifluoromethyl-benzyl-alcohol-molecular-structure>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)